A-500359A

Description

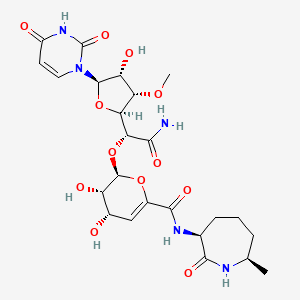

A-500359A is a methylated derivative of capuramycin, a nucleoside antibiotic first isolated from Streptomyces griseus. It belongs to the capuramycin family of antibiotics, characterized by a uridine nucleoside core modified with a seven-membered caprolactam ring and a uronic acid monosaccharide at the 5′ position . This compound inhibits bacterial translocase I (MraY), an essential enzyme in peptidoglycan biosynthesis, making it a potent antibacterial agent. Its discovery stemmed from efforts to identify novel inhibitors of bacterial cell wall synthesis, with enhanced production achieved through strain optimization in Streptomyces griseus SANK60196 .

Properties

CAS No. |

254449-20-2 |

|---|---|

Molecular Formula |

C24H33N5O12 |

Molecular Weight |

583.5 g/mol |

IUPAC Name |

(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide |

InChI |

InChI=1S/C24H33N5O12/c1-9-4-3-5-10(20(35)26-9)27-21(36)12-8-11(30)14(32)23(39-12)41-18(19(25)34)17-16(38-2)15(33)22(40-17)29-7-6-13(31)28-24(29)37/h6-11,14-18,22-23,30,32-33H,3-5H2,1-2H3,(H2,25,34)(H,26,35)(H,27,36)(H,28,31,37)/t9-,10+,11+,14+,15-,16+,17+,18-,22-,23-/m1/s1 |

InChI Key |

RVEJXOKUHHMFKS-BPJITGRLSA-N |

SMILES |

CC1CCCC(C(=O)N1)NC(=O)C2=CC(C(C(O2)OC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)OC)C(=O)N)O)O |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](C(=O)N1)NC(=O)C2=C[C@@H]([C@@H]([C@H](O2)O[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)OC)C(=O)N)O)O |

Canonical SMILES |

CC1CCCC(C(=O)N1)NC(=O)C2=CC(C(C(O2)OC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)OC)C(=O)N)O)O |

Synonyms |

A-500359 A |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure the correct stereochemistry. Common synthetic routes may involve:

Formation of the pyran ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the amino and hydroxyl groups: These functional groups can be introduced through selective reduction and oxidation reactions.

Coupling reactions: The various fragments of the molecule can be coupled using reagents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity allows it to interact with various biological molecules, making it a useful tool for biochemical research.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases.

Industry

In industry, the compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate biological pathways and produce therapeutic effects. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, influencing their activity and leading to desired outcomes.

Comparison with Similar Compounds

Capuramycin

A-500359E

- Structure: Lacks the aminocaprolactam ring present in this compound .

- Activity: IC₅₀ (MraY inhibition): 27 nM, comparable to this compound. Antimicrobial Activity: None, highlighting the necessity of the caprolactam ring for antibacterial effects .

Muraymycins

- Structure : Peptidoglycan biosynthesis inhibitors with a pseudodipeptide backbone instead of a nucleoside core .

- Activity: Inhibit MraY but via distinct structural interactions. Direct IC₅₀ comparisons are unavailable, but muraymycins are noted for broader-spectrum activity .

Comparative Data Table

Mechanistic Insights

- This compound vs. Capuramycin : The methylation in this compound reduces polarity, improving cellular uptake and target engagement . This modification correlates with a 2-fold lower MIC against M. smegmatis compared to capuramycin .

- Role of the Caprolactam Ring : A-500359E’s lack of antibacterial activity despite MraY inhibition underscores the caprolactam ring’s role in disrupting peptidoglycan cross-linking .

Production and Strain Optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.